molecular formula C14H12O4 B155485 Cotoin CAS No. 479-21-0

Cotoin

Cat. No. B155485
CAS RN: 479-21-0
M. Wt: 244.24 g/mol
InChI Key: HNJZOHHIXSIJFG-UHFFFAOYSA-N
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Description

Cotin is a natural compound found in a variety of plant species, including the Brassica oleracea species, which includes cabbage, cauliflower, and kale. It is a polyphenolic compound, which means it is composed of several phenolic molecules. Cotin has been studied for its potential antioxidant, anti-inflammatory, and anti-cancer properties. It has been suggested that cotin may play a role in the prevention and treatment of various diseases and conditions.

Scientific Research Applications

Medicinal Applications of Cotoin

  • Historical Use in Treating Diarrhoea : An early study mentioned this compound, a crystalline substance extracted from coto bark, as being effective in treating diverse forms of diarrhoea. This study, dating back to 1900, highlights its historical medicinal use but does not provide detailed scientific analysis or modern applications (British Medical Journal, 1900).

  • Isolation from Garcinia Virgata : A 2004 study isolated this compound from the stem bark of Garcinia virgata, along with other compounds. This study mainly utilized NMR and mass spectroscopies for structure establishment, suggesting a potential interest in this compound for its chemical properties and possible medicinal applications (Joumaa Merza et al., 2004).

Other Scientific Applications

While specific applications of this compound in other scientific areas are not directly mentioned, research in related fields may provide indirect insights:

  • Use of COTS in Scientific Research : Studies on Commercial Off-The-Shelf (COTS) technology in scientific research, although not directly related to this compound, can provide insights into how standard technologies and compounds are utilized in various scientific applications. This includes research in fields such as software component quality assessment and performance of scientific applications on supercomputers (I. Gorton & Anna Liu, 2002), (Frank Deserno et al., 2005).

  • Biomedical Research Tools : The development of tools and methodologies for biomedical research, such as the use of GPS devices in driving profiles for older adults, showcases the importance of innovative approaches in scientific research. This highlights a broader context where compounds like this compound could potentially find applications (G. Babulal et al., 2016).

Safety and Hazards

Cotton dust, often present in the air during cotton handling and processing, may contain many substances including ground-up plant matter, fiber, bacteria, fungi, soil, pesticides, non-cotton matter, and other contaminants that may have accumulated during growing, harvesting, and subsequent processing or storage periods .

Future Directions

The global cotton price has recently peaked and is projected to strengthen back higher into July and August. The Northern Hemisphere growing season still has months that can make or break the size of the 2018/19 crop .

properties

IUPAC Name

(2,6-dihydroxy-4-methoxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-18-10-7-11(15)13(12(16)8-10)14(17)9-5-3-2-4-6-9/h2-8,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJZOHHIXSIJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)O)C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197320
Record name Cotoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

479-21-0
Record name (2,6-Dihydroxy-4-methoxyphenyl)phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cotoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cotoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8618Z93DA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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